2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that likely contains a benzothiophene core (a bicyclic compound with a benzene ring fused to a thiophene ring), an amino group (NH2), and a carboxylic acid group (COOH) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines .Scientific Research Applications
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
Natural carboxylic acids derived from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence their bioactivity, suggesting that compounds like 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid may have potential applications in developing antioxidant, antimicrobial, or anticancer agents (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a vital process in producing bio-based plastics. This suggests potential industrial applications for specific carboxylic acids in separating and purifying chemical streams, enhancing the economic feasibility of bio-based product manufacturing (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition of engineered microbes by carboxylic acids is crucial for the fermentative production of biorenewable chemicals. Studies on the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can guide the metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe et al., 2013).
Antioxidant Capacity Reaction Pathways
The ABTS/PP decolorization assay's analysis of antioxidant capacity underscores the importance of understanding the reaction pathways of antioxidants. This knowledge can be applied to evaluate and enhance the antioxidant properties of novel compounds, including potentially 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (Ilyasov et al., 2020).
Future Directions
properties
IUPAC Name |
2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-14(10-6-2-1-3-7-10)17-15-13(16(19)20)11-8-4-5-9-12(11)21-15/h1-3,6-7H,4-5,8-9H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYBPWJIHAYXGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351398 |
Source
|
Record name | 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
CAS RN |
52535-73-6 |
Source
|
Record name | 2-(Benzoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52535-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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